4-(2,3-Difluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2,3-Difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,3-difluoroaniline with a suitable pyrrolidinone precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(2,3-Difluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity towards these targets. The pyrrolidinone ring may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Difluorophenyl)pyrrolidin-2-one: Similar in structure but with different fluorine substitution pattern.
Pyrrolidin-2-one: Lacks the difluorophenyl group, resulting in different chemical properties and applications.
N-Substituted Pyrrolidinones: Variations in the substituents on the nitrogen atom can lead to different biological activities and uses.
Uniqueness
4-(2,3-Difluorophenyl)pyrrolidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in distinct pharmacological profiles and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H9F2NO |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-1-2-7(10(8)12)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
NYVLEJRRYIPNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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